molecular formula C25H24Br2N4O2 B283662 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No.: B283662
M. Wt: 572.3 g/mol
InChI Key: KDDFTNBYPXXCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C25H24Br2N4O2

Molecular Weight

572.3 g/mol

IUPAC Name

3,5-dibromo-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C25H24Br2N4O2/c1-4-5-6-16-7-9-18(10-8-16)31-29-22-11-15(2)21(14-23(22)30-31)28-25(32)19-12-17(26)13-20(27)24(19)33-3/h7-14H,4-6H2,1-3H3,(H,28,32)

InChI Key

KDDFTNBYPXXCOR-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC(=C4OC)Br)Br)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C(=CC(=C4)Br)Br)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. One common approach is to start with the bromination of a suitable benzamide precursor to introduce the bromine atoms at the 3 and 5 positions. This is followed by the introduction of the butylphenyl and benzotriazolyl groups through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-2,4-dihydroxybenzaldehyde
  • 2,5-dibromo-3,4-dihexylthiophene
  • 3,5-dibromo-4-nitrosobenzenesulfonic acid sodium salt

Uniqueness

3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide is unique due to its combination of bromine atoms, butylphenyl group, benzotriazolyl moiety, and methoxy group

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